molecular formula C7H8Br2O B14603211 Bis(1-bromocyclopropyl)methanone CAS No. 60538-60-5

Bis(1-bromocyclopropyl)methanone

Cat. No.: B14603211
CAS No.: 60538-60-5
M. Wt: 267.95 g/mol
InChI Key: OLDLFQKALZWZOK-UHFFFAOYSA-N
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Description

Bis(1-bromocyclopropyl)methanone: is an organobromine compound with the molecular formula C7H8Br2O It is characterized by the presence of two bromocyclopropyl groups attached to a central methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-bromocyclopropyl)methanone typically involves the bromination of cyclopropyl ketones. One common method includes the reaction of cyclopropyl ketones with bromine in the presence of a base such as triethylamine (Et3N). The reaction proceeds through the formation of an α-bromo ketone intermediate, which then undergoes further bromination to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and other reagents involved .

Chemical Reactions Analysis

Types of Reactions: Bis(1-bromocyclopropyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(1-bromocyclopropyl)methanone is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various cyclopropyl-containing compounds, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: This compound could potentially be explored for such applications .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for creating complex molecules .

Mechanism of Action

The mechanism of action of Bis(1-bromocyclopropyl)methanone primarily involves its reactivity due to the presence of the bromine atoms and the carbonyl group. The bromine atoms can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Uniqueness: Bis(1-bromocyclopropyl)methanone is unique due to the presence of two bromocyclopropyl groups, which impart distinct reactivity and potential for creating diverse derivatives. The combination of bromine atoms and the cyclopropyl ring structure makes it a versatile compound for various chemical transformations .

Properties

CAS No.

60538-60-5

Molecular Formula

C7H8Br2O

Molecular Weight

267.95 g/mol

IUPAC Name

bis(1-bromocyclopropyl)methanone

InChI

InChI=1S/C7H8Br2O/c8-6(1-2-6)5(10)7(9)3-4-7/h1-4H2

InChI Key

OLDLFQKALZWZOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)C2(CC2)Br)Br

Origin of Product

United States

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